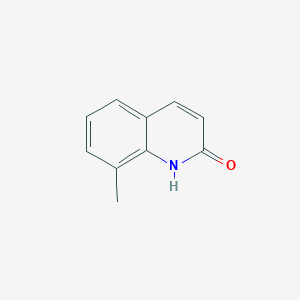
8-甲基喹啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of 8-methylquinolin-2(1H)-one and related compounds involves several strategies, including cyclopalladation reactions, microwave-assisted synthesis, and reactions utilizing organoboron reagents for methylation. One method involves the cyclopalladated compound of 8-methylquinoline reacting with alkynes to form novel heterocyclic compounds through Pd-mediated C-C and C-N bond formation, showing high selectivity under specific conditions (Pfeffer et al., 1992). Another approach is the microwave-assisted synthesis, offering a shorter, alternative pathway to related structures (Glossop, 2007).
Molecular Structure Analysis
Molecular structure analyses of 8-methylquinolin-2(1H)-one derivatives have been conducted using X-ray diffraction and spectroscopic methods. For instance, the molecular structures of certain derivatives were determined, revealing the effects of substituents on the overall molecular configuration and properties (Chen et al., 2011).
Chemical Reactions and Properties
8-Methylquinolin-2(1H)-one undergoes various chemical reactions, including nucleophilic substitution and coordination with metals to form complexes. These reactions have been utilized to synthesize novel compounds with potential applications in materials science and catalysis (Ismail et al., 2000).
Physical Properties Analysis
The physical properties of 8-methylquinolin-2(1H)-one derivatives, such as their crystalline structure, melting points, and solubility, have been explored through crystallography and thermal analysis. These studies provide insights into the material's stability, phase behavior, and potential for forming supramolecular structures (Zhang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, electron transfer mechanisms, and photophysical properties, have been investigated, particularly in the context of developing new photofunctional materials and sensors. For instance, derivatives of 8-methylquinolin-2(1H)-one have been synthesized to study their OFF-ON-OFF type pH-sensing properties, highlighting the compound's utility in developing sensitive and selective chemical sensors (Sarkar et al., 2014).
科学研究应用
1. Synthesis of Substituted Quinolines through Bismuth-Catalyzed Cyclization
- Summary of Application: The synthesis of quinoline derivatives through bismuth-catalyzed cyclization of phenylacetylene with ethyl 2-(arylimino)acetates has been reported . Quinoline-2-carboxylate derivatives possess diverse biological activities including antitubercular, anti-HIV, anticancer, and antibacterial .
- Methods of Application: The reaction is carried out at room temperature, and the catalyst is exceptionally productive, low toxic, and very cheap . The target products were isolated in up to 89% yield .
- Results or Outcomes: The mild reaction conditions added an extraordinary benefit and made it attractive in economic and environmental aspects .
2. Design, Synthesis, Biological Activity, Molecular Docking, and MD Simulations of 2,3,4,5-Tetrahydro-1H-Pyrido-[4,3-b]Indole Derivatives
- Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
3. Manufacture of Dyes
- Summary of Application: Quinolines, including 8-methylquinolin-2(1H)-one, are used in the manufacture of dyes .
- Methods of Application: The specific methods of application can vary widely depending on the specific dye being produced. Typically, the quinoline compound would be used as a starting material or intermediate in the synthesis of the dye .
- Results or Outcomes: The outcome is the production of various dyes, which can have a wide range of colors and properties depending on the specific synthesis process .
4. Preparation of Hydroxyquinoline Sulfate and Niacin
- Summary of Application: Quinolines are used in the preparation of hydroxyquinoline sulfate and niacin . These compounds have important applications in medicine.
- Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized. Typically, the quinoline compound would be used as a starting material or intermediate in the synthesis process .
- Results or Outcomes: The outcome is the production of hydroxyquinoline sulfate and niacin, which are used in various medical applications .
5. Antibacterial and Antitubercular Activities
- Summary of Application: Quinoline hydrazone derivatives, which could potentially include 8-methylquinolin-2(1H)-one, have been designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular activities .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized and the specific bacteria or tuberculosis strains being targeted .
- Results or Outcomes: The outcome is the production of compounds with potential antibacterial and antitubercular activities .
6. Solvent for Resins and Terpenes
- Summary of Application: Quinoline, including 8-methylquinolin-2(1H)-one, is used as a solvent for resins and terpenes .
- Methods of Application: The specific methods of application can vary widely depending on the specific resin or terpene being dissolved .
- Results or Outcomes: The outcome is the production of solutions of resins or terpenes in quinoline, which can be used in various industrial applications .
属性
IUPAC Name |
8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVCQMOIBCSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415994 | |
| Record name | 8-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methylquinolin-2(1H)-one | |
CAS RN |
4053-36-5 | |
| Record name | 8-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



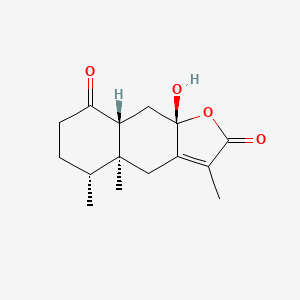
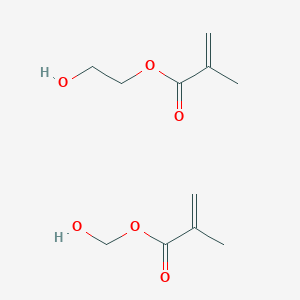
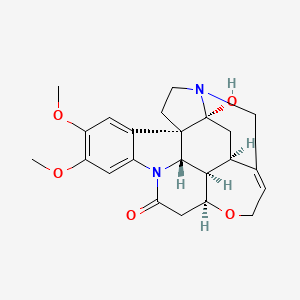
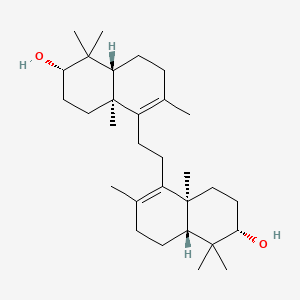
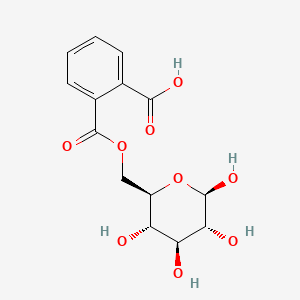
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
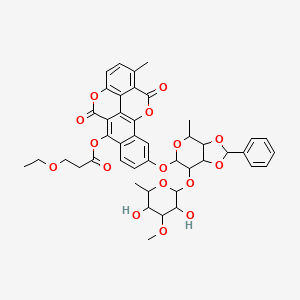
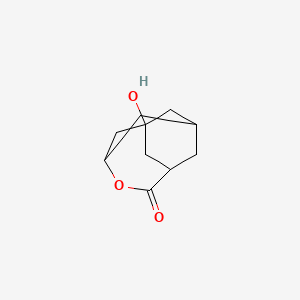
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)
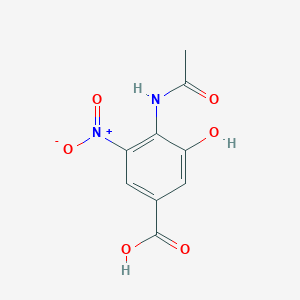
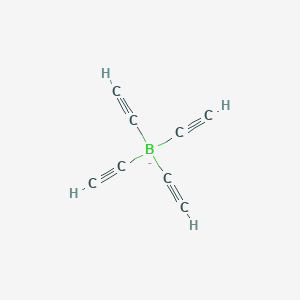
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)